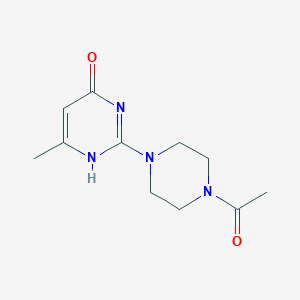
2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as AG-024322, and it has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one is not fully understood. However, it has been found to inhibit the activity of cyclin-dependent kinase 1 (CDK1) and CDK2, which are involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and enhance the efficacy of chemotherapy drugs. Additionally, 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one has been found to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one in lab experiments include its wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes. Additionally, this compound has been extensively studied and has a well-established synthesis method.
The limitations of using 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one in lab experiments include the potential for off-target effects and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one. These include:
1. Further research into the mechanism of action of this compound to fully understand its effects on cell cycle progression and apoptosis.
2. Investigation of the potential use of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one in the treatment of inflammatory diseases.
3. Development of more potent and selective inhibitors of CDK1 and CDK2 for the treatment of cancer.
4. Investigation of the potential use of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one in combination with other chemotherapy drugs to enhance their efficacy.
5. Investigation of the potential use of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one in the treatment of other diseases, such as neurodegenerative disorders.
合成法
The synthesis of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one involves the reaction of 4-chloro-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde with N-acetylpiperazine in the presence of a base. The reaction results in the formation of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one.
科学的研究の応用
2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes.
特性
製品名 |
2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one |
|---|---|
分子式 |
C11H16N4O2 |
分子量 |
236.27 g/mol |
IUPAC名 |
2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H16N4O2/c1-8-7-10(17)13-11(12-8)15-5-3-14(4-6-15)9(2)16/h7H,3-6H2,1-2H3,(H,12,13,17) |
InChIキー |
MPFVIIRQTLKPDV-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=O)N=C(N1)N2CCN(CC2)C(=O)C |
SMILES |
CC1=CC(=O)N=C(N1)N2CCN(CC2)C(=O)C |
正規SMILES |
CC1=CC(=O)N=C(N1)N2CCN(CC2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)

![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)
![6-Amino-5-(3-methoxypropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B253792.png)
![2-{[5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B253803.png)
![2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B253806.png)


